

Isopropylcyclopentane CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylcyclopentane*

Cat. No.: *B043312*

[Get Quote](#)

An In-depth Technical Guide to **Isopropylcyclopentane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **isopropylcyclopentane**, a cycloalkane of interest in various chemical applications. The document details its chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. A detailed experimental protocol for a potential synthesis route is provided, followed by a logical workflow diagram to visualize the synthetic process. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug development.

Chemical Identity and Synonyms

Isopropylcyclopentane is a saturated hydrocarbon consisting of a cyclopentane ring substituted with an isopropyl group.^[1]

- CAS Number: 3875-51-2^{[1][2][3][4][5]}
- IUPAC Name: (1-Methylethyl)cyclopentane^{[2][3]}
- Molecular Formula: C₈H₁₆^{[2][4]}

- Molecular Weight: 112.21 g/mol [2][4]

A variety of synonyms are used to refer to this compound in literature and commercial listings.

Common Synonyms

(1-Methylethyl)cyclopentane

2-Cyclopentylpropane

Cyclopentane, isopropyl-

(Propan-2-yl)cyclopentane

NSC 73948

Physicochemical Properties

The physical and chemical properties of **isopropylcyclopentane** are summarized in the table below, providing essential data for its handling, application, and analysis.

Property	Value
Molecular Weight	112.21 g·mol ⁻¹
Density	0.796 g/cm ³
Boiling Point	125.2°C at 760 mmHg
Melting Point	-111.36°C
Flash Point	14.1°C
Vapor Pressure	14.9 mmHg at 25°C
Refractive Index	1.4235

Experimental Synthesis Protocol

While various synthetic routes to **isopropylcyclopentane** exist, a common conceptual approach involves a Grignard reaction followed by dehydration and hydrogenation. The

following is a representative, detailed protocol for the synthesis of **isopropylcyclopentane** starting from cyclopentanone and isopropyl bromide.

3.1. Materials and Equipment

- Reagents: Magnesium turnings, anhydrous diethyl ether, isopropyl bromide, cyclopentanone, saturated aqueous ammonium chloride solution, concentrated sulfuric acid, ethanol, palladium on carbon (10% Pd/C), hydrogen gas.
- Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, distillation apparatus, hydrogenation apparatus (e.g., Parr hydrogenator).

3.2. Step-by-Step Procedure

Step 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

- In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- Dissolve isopropyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small amount of the isopropyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
- Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Step 2: Reaction with Cyclopentanone

- Cool the Grignard reagent solution in an ice bath.
- Dissolve cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.

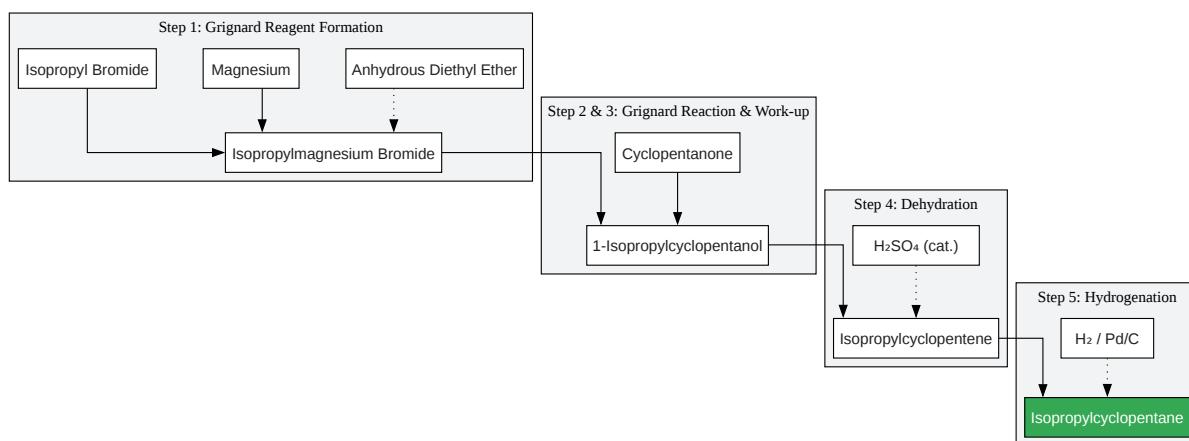
- Add the cyclopentanone solution dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 3: Work-up and Formation of 1-Isopropylcyclopentanol

- Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1-isopropylcyclopentanol.

Step 4: Dehydration to Isopropylcyclopentene

- Place the crude 1-isopropylcyclopentanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Heat the mixture and distill the resulting isopropylcyclopentene.


Step 5: Hydrogenation to **Isopropylcyclopentane**

- Dissolve the obtained isopropylcyclopentene in ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% palladium on carbon.
- Place the vessel in a hydrogenation apparatus and subject it to hydrogen gas at a suitable pressure.
- Shake or stir the mixture until the theoretical amount of hydrogen has been consumed.
- Filter the reaction mixture to remove the catalyst and wash the catalyst with ethanol.

- Remove the ethanol by distillation to obtain the final product, **isopropylcyclopentane**.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of **isopropylcyclopentane** from cyclopentanone and isopropyl bromide.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **isopropylcyclopentane**.

Conclusion

This technical guide has provided core information on **isopropylcyclopentane**, including its CAS number, synonyms, and key physical properties. A detailed, multi-step experimental protocol for its synthesis has been outlined, offering a practical reference for laboratory work. The accompanying workflow diagram provides a clear visual representation of the synthetic process. This information is intended to support researchers and professionals in their work involving this versatile cycloalkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. gauthmath.com [gauthmath.com]
- 3. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- To cite this document: BenchChem. [Isopropylcyclopentane CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043312#isopropylcyclopentane-cas-number-and-synonyms\]](https://www.benchchem.com/product/b043312#isopropylcyclopentane-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com